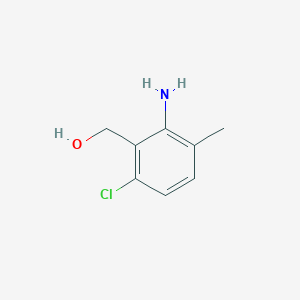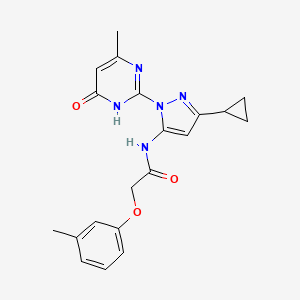
(2-Amino-6-chloro-3-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Amino-6-chloro-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.62 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of amines, such as “(2-Amino-6-chloro-3-methylphenyl)methanol”, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .
Molecular Structure Analysis
The molecular structure of “(2-Amino-6-chloro-3-methylphenyl)methanol” consists of a benzene ring with a methyl group (CH3), an amino group (NH2), and a hydroxyl group (OH) attached to it . The presence of these functional groups can influence the chemical behavior and reactivity of the molecule.
Applications De Recherche Scientifique
Synthesis and Catalysis
- The study by Sun, Sun, and Rao (2014) discusses a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the advantages of C-H functionalization strategies over traditional methods, including milder reaction conditions and higher yields. This approach could potentially apply to the synthesis of derivatives of "(2-Amino-6-chloro-3-methylphenyl)methanol" for research and development purposes in pharmaceuticals and materials science (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
Methanol as a Reactant
- Sarki et al. (2021) report on using methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes to anilines. This reflects methanol's utility in synthesizing N-methylated products and could suggest pathways for modifying "(2-Amino-6-chloro-3-methylphenyl)methanol" in pharmaceutical synthesis or material sciences (Naina Sarki et al., 2021).
Methanol in Organic Synthesis and Energy Technologies
- Methanol's role as a versatile building block for more complex chemical structures, such as acetic acid, methyl tertiary butyl ether, and dimethyl ether, is discussed by Dalena et al. (2018). This overview emphasizes methanol's significance in the chemical industry and its potential for reducing CO2 emissions through conversion to methanol, highlighting the broader environmental and technological relevance of methanol-related compounds (F. Dalena et al., 2018).
Specialty Chemicals from Methanol
- Whitaker et al. (2017) engineered E. coli to convert methanol into specialty chemicals, demonstrating methanol's potential as a substrate for biological production. This innovative application underscores the possibilities for biotechnological synthesis of complex molecules from methanol, potentially including derivatives of "(2-Amino-6-chloro-3-methylphenyl)methanol" (W. B. Whitaker et al., 2017).
Safety and Hazards
The safety data sheet for “(2-Amino-6-chloro-3-methylphenyl)methanol” suggests avoiding dust formation and inhalation of the compound. In case of skin or eye contact, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and seek medical attention immediately .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and various metabolic processes .
Pharmacokinetics
The compound’s molecular weight (17163) suggests that it may have good bioavailability
Result of Action
Based on its potential reactions and interactions with various targets, it may influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Amino-6-chloro-3-methylphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
Propriétés
IUPAC Name |
(2-amino-6-chloro-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPULIKDQJYWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-chloro-3-methylphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)

![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)



![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)